Home > Products > Screening Compounds P947 > 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid - 452088-67-4

1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Catalog Number: EVT-2605428
CAS Number: 452088-67-4
Molecular Formula: C15H11BrN2O2
Molecular Weight: 331.169
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a compound belonging to the benzimidazole family, which is characterized by its fused benzene and imidazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of antibacterial and anticancer properties.

Source

The compound can be synthesized through various organic reactions, often involving the manipulation of benzimidazole derivatives. Its structure includes a bromophenyl group, a methyl group, and a carboxylic acid functional group, contributing to its reactivity and biological activity.

Classification

1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is classified as a heterocyclic aromatic organic compound. It is part of the broader class of benzimidazoles, which are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities.

Synthesis Analysis

Methods

The synthesis of 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid typically involves multiple steps:

  1. Starting Materials: The synthesis often begins with 4-bromobenzaldehyde and 2-methylbenzimidazole.
  2. Reactions:
    • The first step may include the formation of an intermediate through nucleophilic substitution or condensation reactions.
    • Subsequent reactions involve carboxylation processes, where carboxylic acid groups are introduced.

Technical Details

The synthetic route can vary but generally includes:

  • Aromatic Nucleophilic Substitution: This method allows for the introduction of the bromophenyl group onto the benzimidazole scaffold.
  • Carboxylation: Utilization of carbon dioxide or carboxylic acids in the presence of appropriate catalysts to form the carboxylic acid moiety.
Molecular Structure Analysis

Structure

The molecular formula for 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is C15H12BrN2O2. The structure features:

  • A benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring.
  • A bromophenyl substituent at one position and a methyl group at another.
  • A carboxylic acid functional group at the 5-position.

Data

  • Molecular Weight: Approximately 331.16 g/mol
  • Chemical Properties: The presence of bromine enhances electrophilicity, while the carboxylic acid contributes to solubility in polar solvents.
Chemical Reactions Analysis

Reactions

1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid can participate in various chemical reactions:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to form amides, which can enhance biological activity.

Technical Details

These reactions typically require specific conditions such as temperature control and the presence of catalysts (e.g., acid catalysts for esterification).

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid exerts its biological effects often involves:

  • Inhibition of Enzymatic Activity: Particularly in bacterial systems, where it may inhibit DNA gyrase or other essential enzymes.
  • Cellular Uptake: The compound's ability to penetrate cell membranes facilitates its action on intracellular targets.
Physical and Chemical Properties Analysis

Physical Properties

1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is typically characterized by:

  • Appearance: A solid crystalline form.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide due to its carboxylic acid group.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with bases to form salts and can undergo reduction or oxidation depending on reaction conditions.
Applications

This compound has significant potential in scientific research:

  • Antibacterial Agents: Studies indicate effectiveness against multi-drug resistant strains of bacteria.
  • Anticancer Research: Exhibits promising cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Research continues into optimizing its structure for enhanced potency and reduced toxicity, paving the way for novel therapeutic agents derived from this benzimidazole framework.

Synthetic Methodologies for Benzimidazole Core Functionalization

Regioselective Bromophenyl Substitution Strategies in Benzimidazole Scaffolds

The installation of the 4-bromophenyl moiety at the N1-position of the benzimidazole core represents a critical regioselective functionalization step in synthesizing 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid. This substitution must overcome inherent chemoselectivity challenges, as benzimidazoles possess multiple potential nucleophilic sites (N1, N3, and aromatic carbons). The most reliable approach involves N-alkylation/N-arylation protocols using pre-formed benzimidazole intermediates and activated bromoaryl electrophiles.

A highly effective strategy employs copper-catalyzed Ullmann-type coupling between 2-methyl-1H-benzimidazole-5-carboxylic acid derivatives and 1-bromo-4-iodobenzene. This method achieves excellent N1 regioselectivity (>98%) under mild conditions (80–90°C) when using catalytic copper(I) iodide (5–10 mol%) and a diamine ligand such as trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) in the presence of cesium carbonate as base. The reaction proceeds through a Cu(I)/Cu(III) catalytic cycle, where the copper complex coordinates selectively to the more nucleophilic N1 position of the benzimidazole, followed by oxidative addition into the C-I bond of the aryl halide and subsequent reductive elimination to form the N-arylated product [1] [3].

Alternative methodologies leverage palladium-catalyzed Buchwald-Hartwig amination, particularly effective when employing electron-deficient aryl bromides. Optimized conditions utilize tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 3 mol%) with sterically hindered phosphine ligands (e.g., XPhos or DavePhos; 6 mol%) in toluene at 100°C. While this approach offers superior functional group tolerance compared to copper catalysis, it necessitates careful exclusion of moisture and oxygen, increasing operational complexity [6].

Table 1: Comparison of Regioselective N1-Arylation Methods for Benzimidazole Scaffolds

MethodCatalyst SystemConditionsYield RangeRegioselectivity (N1 vs N3)Key Advantages
Copper-Catalyzed UllmannCuI (5-10 mol%)/Diamine ligand (10 mol%)Cs₂CO₃, DMSO, 80-90°C75-92%>98:2Cost-effective, air-stable conditions
Palladium-Catalyzed Buchwald-HartwigPd₂(dba)₃ (3 mol%)/XPhos (6 mol%)NaOtert-butoxide, toluene, 100°C65-88%>99:1Superior for electron-neutral aryl bromides
Nucleophilic Aromatic Substitution (SNAr)No catalyst, DIPEA baseDMF, 120°C, activated aryl fluorides40-75%>95:5No metal catalyst required

For large-scale synthesis, metal-free nucleophilic aromatic substitution (SNAr) provides an attractive alternative, particularly when employing activated aryl halides such as 1-bromo-4-fluoro- or 1-bromo-4-nitro-benzene. The strong electron-withdrawing groups ortho or para to the halogen atom facilitate direct displacement by the benzimidazole anion generated using strong bases (e.g., potassium hydroxide in dimethylformamide at 120°C). Although yields are generally moderate (40–75%), this method eliminates transition metal contamination concerns, which is crucial for pharmaceutical applications [1] [8].

Carboxylic Acid Group Installation via Directed C–H Activation Pathways

Functionalization at the C5 position of the benzimidazole scaffold to install the carboxylic acid group presents distinct challenges due to the inherent electronic biases of the heterocyclic system. Directed C-H activation strategies offer efficient pathways for regioselective carboxylation, circumventing traditional multistep sequences involving protective group manipulations. Two principal methodologies dominate: transition metal-catalyzed direct carbonylation and directed lithiation followed by carboxylation.

Palladium-catalyzed C-H carbonylation represents the most atom-economical approach. This method employs palladium(II) acetate (5–10 mol%) in conjunction with 1,10-phenanthroline as a ligand and silver carbonate as an oxidant under carbon monoxide atmosphere (1–5 bar) in acetic acid solvent. Critically, the N1-aryl substituent (particularly electron-deficient systems like 4-bromophenyl) and the N-methyl group at N2 act as directing elements, facilitating ortho-metalation at the C5 position. The resulting palladacycle intermediate undergoes migratory insertion of CO, followed by reductive elimination to yield the carboxylic acid directly. This protocol achieves excellent regioselectivity (>20:1 C5 vs C4/C6/C7) and moderate to good yields (50–75%) [1] [7].

An alternative strategy employs directed ortho-lithiation (DoM) chemistry. The strongly coordinating N,N-diisopropylcarboxamide group, installed temporarily at N1, directs ortho-lithiation specifically to the C5 position using lithium diisopropylamide (LDA) or sec-butyllithium in tetrahydrofuran at –78°C. Subsequent quenching with solid carbon dioxide provides the carboxylic acid after acidic workup. This sequence requires careful optimization of lithiation time (typically 15–30 minutes) to minimize competing deprotonation pathways. Yields range from 60–85% with exceptional regiocontrol (>95% C5 selectivity). The temporary directing group is installed and removed under mild conditions, rendering this a versatile approach for late-stage functionalization [1] [4].

Table 2: Directed C-H Functionalization Strategies for C5-Carboxylation

StrategyDirecting Group/SystemReagents & ConditionsRegioselectivity (C5)Yield RangeLimitations
Pd-Catalyzed CarbonylationIntrinsic N-methyl/N-aryl coordinationPd(OAc)₂, phenanthroline, Ag₂CO₃, CO (3 bar), AcOH, 100°C>20:150-75%Requires high-pressure equipment
Directed ortho-LithiationN,N-Diisopropylcarboxamide at N11. sec-BuLi, THF, –78°C; 2. CO₂(s)>95%60-85%Requires DG installation/removal
Radical CarboxylationNone (photoredox catalysis)K₂S₂O₈, HCOOH, Ru(bpy)₃Cl₂, blue LEDs~3:1 (C5:C4)30-55%Lower selectivity, moderate yields

Emerging approaches leverage photoredox-catalyzed C-H carboxylation using formate salts as radical carboxylate sources. While currently exhibiting lower regioselectivity (~3:1 preference for C5 over C4), this method operates under mild conditions (room temperature, visible light irradiation) and avoids precious metal catalysts, making it attractive for further development [7].

Catalytic Asymmetric Synthesis of Chiral Benzimidazole Derivatives

Although 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid lacks inherent stereocenters, its utility as a building block for chiral ligands and catalysts necessitates asymmetric synthetic approaches to derivatives containing stereogenic elements. Three primary strategies enable the catalytic asymmetric synthesis of chiral benzimidazole frameworks relevant to this compound class: enantioselective alkylation of benzimidazole precursors, asymmetric hydrogenation, and chiral resolution via diastereomeric salt formation.

Enantioselective N-alkylation of benzimidazole precursors represents the most direct route to chiral derivatives. This approach employs phase-transfer catalysis (PTC) using cinchona alkaloid-derived quaternary ammonium salts (e.g., N-(9-anthracenylmethyl)cinchoninium bromide) for the alkylation of benzimidazolines (dihydrobenzimidazoles) with alkyl halides. The reaction proceeds under solid-liquid conditions with aqueous sodium hydroxide as base and toluene as organic solvent. Enantiomeric excesses typically reach 80–92% for benzylic and allylic halides, providing chiral 2-substituted benzimidazolines that undergo facile oxidation to the corresponding benzimidazoles. This methodology efficiently installs chiral substituents adjacent to the N1 nitrogen [8].

For constructing chiral centers fused to the benzimidazole core, asymmetric hydrogenation of dehydrobenzimidazole precursors stands as the most efficient method. Tetrasubstituted olefins such as 2-alkylidene-1H-benzimidazol-5-carboxylates undergo highly enantioselective reduction using ruthenium-(S)-BINAP complexes (0.5–1 mol%) under 50–100 bar hydrogen pressure in methanol at 50°C. This reaction delivers chiral 1,2-disubstituted benzimidazolines with enantiomeric ratios typically exceeding 95:5. Subsequent dehydrogenation (using manganese dioxide or chloranil) affords the aromatic benzimidazole while preserving stereochemical integrity at the adjacent carbon center. The high functional group tolerance of ruthenium catalysts accommodates carboxylic acids and bromoaryl substituents [8].

Table 3: Catalytic Asymmetric Methods for Chiral Benzimidazole Synthesis

Asymmetric StrategyCatalyst SystemSubstrate Classee RangeProduct StereochemistryKey Applications
Phase-Transfer AlkylationCinchoninium-derived PTC (5 mol%)Benzimidazolines + alkyl halides80-92%Chiral center at C2Synthesis of chiral ligands
Ru-Catalyzed HydrogenationRu(OCOCF₃)₂[(S)-BINAP] (0.5-1 mol%)2-Alkylidene-benzimidazole carboxylates90-98%Chiral center adjacent to C2Bioactive molecule synthesis
Enzymatic DesymmetrizationLipases (CAL-B, PFL)Prochiral diesters/diamides85-99%Chiral carboxylic acid derivativesLate-stage resolution of racemates

Enzymatic desymmetrization offers a complementary approach, particularly for installing chirality through carboxylic acid derivatives. Lipases such as Candida antarctica lipase B (CAL-B) or Pseudomonas fluorescens lipase (PFL) catalyze the enantioselective hydrolysis of prochiral diesters or diamides derived from benzimidazole-5-carboxylic acid scaffolds. This method achieves excellent enantioselectivity (typically >90% ee) under mild aqueous conditions (pH 7–8, 30–37°C), providing single enantiomers of monoacid or monoamide products. The enzymatic approach avoids transition metals and operates at ambient pressure and temperature, making it scalable for pharmaceutical production [7] [8].

Solid-Phase Combinatorial Approaches for Structural Diversification

Solid-phase synthesis enables efficient parallel synthesis and structural diversification of 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid derivatives for structure-activity relationship (SAR) studies. Two principal strategies dominate: (1) cyclization of resin-bound precursors to form the benzimidazole core, and (2) post-cyclization functionalization of pre-formed benzimidazole scaffolds attached to solid supports.

The cyclative cleavage strategy builds the benzimidazole ring directly on solid support. Wang or 2-chlorotrityl chloride resins are functionalized with 4-bromophenyl isothiocyanate, forming a resin-bound thiourea. Subsequent reaction with 4-amino-3-nitrobenzoic acid followed by triphenylphosphine-mediated reduction of the nitro group generates an ortho-diamine intermediate. Cyclization is induced by acid catalysis (trifluoroacetic acid in dichloromethane or p-toluenesulfonic acid in toluene at 80°C), simultaneously cleaving the product from the resin. This approach delivers diversely substituted benzimidazoles, including the target carboxylic acid derivative, in high purity (>90% by HPLC) after simple filtration and solvent evaporation. Throughput exceeds 50 compounds per week using standard robotic platforms [4] [9].

For late-stage diversification, the carboxylic acid anchoring approach proves highly effective. The pre-synthesized 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is attached to amino-functionalized resins (e.g., Rink amide AM resin or aminomethyl polystyrene) via amide bond formation using coupling agents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide. The resin-bound benzimidazole then undergoes diversification at multiple sites:

  • N-Alkylation at N1: Following temporary protection of the carboxylic acid (if necessary), the bromophenyl group can be displaced by nucleophiles (amines, alkoxides) via palladium-catalyzed coupling on solid support.
  • Functionalization at C2: The methyl group undergoes bromination (N-bromosuccinimide, benzoyl peroxide) to generate a benzylic bromide for nucleophilic displacement with amines or thiols.
  • Carboxylic acid derivatization: On-resin amidation or esterification with diverse electrophiles (alkyl halides, amines via activation with HATU).

Table 4: Solid-Phase Strategies for Benzimidazole Diversification

Solid-Phase StrategyResin TypeKey TransformationDiversification PointsTypical Yield Range
Cyclative CleavageWang resin, 2-Cl-Trt resinCyclization/TFA cleavageC2, N1, C5 substituents65-85% per step
Carboxylic Acid AnchoringRink amide AM, Aminomethyl PolystyreneAmide coupling for attachmentN1-aryl, C2-methyl, C5-acid75-95% (attachment)
Safety-Catch LinkerSulfonamide Safety-Catch linkerNucleophile-induced cleavageSimultaneous derivatization & cleavage60-80%

Properties

CAS Number

452088-67-4

Product Name

1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

IUPAC Name

1-(4-bromophenyl)-2-methylbenzimidazole-5-carboxylic acid

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.169

InChI

InChI=1S/C15H11BrN2O2/c1-9-17-13-8-10(15(19)20)2-7-14(13)18(9)12-5-3-11(16)4-6-12/h2-8H,1H3,(H,19,20)

InChI Key

KYXHXVCKYFDHMK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C3=CC=C(C=C3)Br)C=CC(=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.